N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide
Description
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic moieties: a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group and a 3-chloro-4-methoxyphenyl group. These are linked via a 3-hydroxypropyl chain and an oxalamide bridge (N1-C(=O)-C(=O)-N2). Its synthesis likely involves carbodiimide-mediated coupling, as evidenced by analogous procedures in related compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-chloro-4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6/c1-26-15-5-3-12(9-13(15)20)22-19(25)18(24)21-7-6-14(23)11-2-4-16-17(8-11)28-10-27-16/h2-5,8-9,14,23H,6-7,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZWXJXBVUTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through the reaction of catechol with chloroform in the presence of a base. The resulting intermediate is then reacted with a suitable hydroxypropylating agent to introduce the hydroxypropyl group. Finally, the chloro-methoxyphenyl group is added through a substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use in drug development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Key Observations :
- Oxalamide vs. Benzamide/Thiazole Derivatives : The target compound’s oxalamide bridge (N-C(=O)-C(=O)-N) enables stronger hydrogen-bonding interactions compared to the single amide bond in benzamide derivatives (e.g., ) or cyclopropanecarboxamide (Compound 55) . This may enhance binding affinity in biological targets.
- Aromatic Substituents : The 3-chloro-4-methoxyphenyl group is shared with Compound 55 , suggesting a role in modulating electron density and steric bulk. The benzo[d][1,3]dioxol-5-yl moiety, common in bioactive molecules (e.g., Vertex Pharmaceuticals’ solid forms ), contributes to metabolic resistance due to its fused dioxole ring.
Pharmacological and Metabolic Comparisons
Metabolic Stability
Biological Activity
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 394.78 g/mol. The compound contains a benzo[d][1,3]dioxole moiety, which is often linked to various biological activities including anticancer properties.
Research indicates that compounds containing the oxalamide structure exhibit significant biological activity through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Interaction with Nucleic Acids : The oxalamide scaffold can interact with nucleic acids, potentially disrupting cancer cell replication .
- Cell Cycle Regulation : It has been suggested that this compound may influence cell cycle checkpoints, leading to apoptosis in malignant cells .
Anticancer Activity
A study highlighted the cytotoxic effects of oxalamide derivatives against various cancer cell lines, including prostate (LNCaP), pancreatic (PANC-1), and breast cancer cells (MCF-7). The compound demonstrated significant antiproliferative effects with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 5.2 |
| PANC-1 | 6.8 |
| MCF-7 | 4.5 |
These results indicate that this compound has potent activity against various cancer types.
Antimicrobial Activity
In addition to its anticancer properties, the compound was evaluated for antimicrobial activity against several bacterial strains. Preliminary results showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 300 |
These findings suggest that the compound may serve as a dual-action agent with both anticancer and antimicrobial properties .
Toxicity Studies
Toxicity assessments using zebrafish embryos indicated that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development . The study reported survival rates above 80% at concentrations below 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
